(2Z)-2-phenylbut-2-enedioic acid

Description

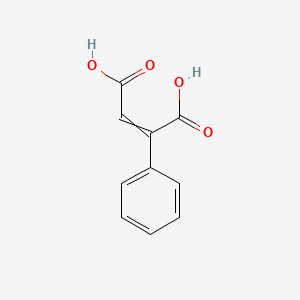

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPSIAJXGEDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2z 2 Phenylbut 2 Enedioic Acid and Its Precursors

Established Methodologies for the Preparation of (2Z)-2-Phenylbut-2-enedioic Acid

The most common and well-established method for the preparation of this compound involves the hydrolysis of its corresponding anhydride (B1165640), phenylmaleic anhydride. This reaction is typically carried out by heating the anhydride in the presence of water. The cleavage of the anhydride ring leads to the formation of the desired dicarboxylic acid. The reaction is often facilitated by the use of acidic or basic catalysts. Under neutral conditions, the hydrolysis of anhydrides can be slow, but the rate increases with temperature.

The precursor, phenylmaleic anhydride, can be synthesized through several routes. One common method involves the reaction of maleic anhydride with aniline (B41778) in the presence of concentrated hydrochloric acid and cuprous oxide in acetonitrile, which results in the formation of 3-phenylmaleic anhydride. rsc.org Another approach is the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide.

The hydrolysis of the anhydride to the acid is a critical step. While specific conditions for the hydrolysis of phenylmaleic anhydride are not extensively detailed in readily available literature, general principles of anhydride hydrolysis suggest that heating in an aqueous medium is the primary requirement. The reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This is followed by proton transfer to form the two carboxylic acid groups. The Z-configuration of the double bond is retained during this hydrolysis process.

Table 1: Established Synthesis of this compound Precursor

| Precursor Compound | Starting Materials | Reagents | Solvent | Yield |

| 3-Phenylmaleic anhydride | Maleic anhydride, Aniline | Concentrated HCl, Cuprous oxide | Acetonitrile | 29.2% rsc.org |

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and its precursors, several aspects can be considered to improve their environmental footprint.

One key area is the use of safer and more environmentally benign solvents. For instance, a multi-step synthesis of N-phenylmaleimide, a derivative of phenylmaleic acid, has been developed for undergraduate organic chemistry laboratories emphasizing green chemistry principles such as the use of safer chemicals and waste reduction. rsc.org

Another green approach involves the use of renewable feedstocks. Research has demonstrated the conversion of lignin, an abundant biopolymer, into aromatic dicarboxylic acids using engineered bacteria. rsc.org While this has been demonstrated for pyridine (B92270) dicarboxylic acids, the concept of using biocatalysis and renewable aromatic precursors could potentially be adapted for the synthesis of phenyl-substituted dicarboxylic acids in the future.

Furthermore, the development of solvent-free reaction conditions is a cornerstone of green chemistry. The synthesis of N-(4-chloro)maleanilic acid, a precursor to a substituted N-phenylmaleimide, has been achieved under solvent-free conditions, highlighting the potential for reducing solvent waste in the synthesis of related compounds. rsc.org

Advanced Techniques for Isolation and Purification in Research Settings

The isolation and purification of the final product are crucial steps in any synthetic procedure to ensure high purity. For this compound, several techniques can be employed.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent. For carboxylic acids, solvent systems such as ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate (B1210297) are often employed. rochester.edu For acidic compounds, modifying the pH can also be used to facilitate crystallization. rochester.edu

Chromatography offers a more sophisticated method for purification, particularly for complex mixtures or when very high purity is required. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. For the analysis and potential purification of phenolic acids, reversed-phase columns (like C18) are commonly used. pan.olsztyn.pl The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often with the pH adjusted to control the ionization state of the acidic analyte. pan.olsztyn.pl The use of a photodiode array detector allows for the monitoring of the elution of the compound of interest. pan.olsztyn.pl

Chemical Reactivity and Transformation Studies of 2z 2 Phenylbut 2 Enedioic Acid

Reactions Involving the Carbon-Carbon Double Bond

The presence of the electron-withdrawing carboxylic acid groups and the phenyl group influences the reactivity of the carbon-carbon double bond, making it susceptible to various cycloaddition and addition reactions.

Cycloaddition Reactions and Their Selectivity

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. nih.gov The double bond in (2Z)-2-phenylbut-2-enedioic acid can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.org The stereochemistry and regioselectivity of these reactions are of significant interest.

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided results, the reactivity of the parent compound, maleic acid, is well-established. Maleic acid and its anhydride (B1165640) are known to be electrophilic and participate as dienophiles in many Diels-Alder reactions. chemkits.eu The presence of the phenyl group in this compound is expected to influence the electronic properties and steric hindrance of the double bond, thereby affecting the rate and selectivity of cycloaddition reactions. For instance, in reactions with substituted furans, the electronic nature of substituents on the diene significantly impacts both the reactivity and the endo/exo selectivity of the Diels-Alder reaction. researchgate.net It is plausible that similar effects would be observed with substituents on the dienophile.

Brønsted acid catalysis has been shown to facilitate formal [4+2] cycloaddition reactions with various partners, leading to highly functionalized cyclic products. nih.govresearchgate.net Computational studies, such as those employing Density Functional Theory (DFT), are often used to understand the stepwise or concerted nature of these cycloaddition reactions and to predict their stereochemical outcomes. mdpi.com

Addition Reactions to the Olefinic Moiety (e.g., Hydrogenation, Halogenation, Hydroxylation)

The carbon-carbon double bond of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydroxylation.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For the related maleic acid, hydrogenation over a palladium on carbon catalyst yields succinic acid. chemkits.eu Similarly, the hydrogenation of this compound would be expected to produce 2-phenylsuccinic acid. Asymmetric hydrogenation of related α,β-unsaturated carboxylic acids has been achieved with high enantioselectivity using chiral ruthenium catalysts, suggesting that chiral 2-phenylsuccinic acid derivatives could be accessible through this route. nih.gov

Halogenation: Halogenation involves the addition of halogens (e.g., chlorine, bromine) across the double bond. mt.com This reaction typically proceeds via an electrophilic addition mechanism. youtube.com For maleic acid, photolysis in the presence of a small amount of bromine can induce isomerization to the more stable fumaric acid through a radical addition-elimination mechanism. chemkits.eu The halogenation of this compound would likely yield the corresponding dihalogenated 2-phenylsuccinic acid. The reactivity and regioselectivity of halogenation can be influenced by the presence of activating groups and reaction conditions. beilstein-journals.orgnsf.gov Enzymatic halogenation has also emerged as a mild method for the functionalization of organic molecules. nih.govnih.gov

Hydroxylation: The double bond can be hydroxylated to form a diol. While specific methods for this compound are not detailed, the hydration of maleic acid yields malic acid. chemkits.eu The hydroxylation of the double bond in this compound would result in the formation of 2-phenyl-2,3-dihydroxysuccinic acid.

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound are key sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification and Transesterification Processes

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or via other methods like reaction with alkyl halides after conversion to the carboxylate salt. chadsprep.com The two carboxylic acid groups of this compound can be esterified to form the corresponding mono- or diesters.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.comnih.gov For instance, methyl esters of this compound could be converted to other alkyl esters through transesterification. Studies on the transesterification of fatty acid esters with amino alcohols have shown that reaction conditions such as temperature and reactant molar ratios influence the yield and the ratio of mono- to di-acylated products. doaj.org

Amidation and Related Amine Coupling Reactions

The carboxylic acid groups can be converted to amides by reaction with amines. This transformation often requires the use of coupling agents or activation of the carboxylic acid, for example, by converting it to an acid chloride. chemkits.eu Direct amidation of carboxylic acids with amines is also possible, sometimes facilitated by catalysts. researchgate.netresearchgate.net The reaction of this compound with amines would yield the corresponding mono- or diamides. For example, but-2-enedioic acid can be reacted with 2,4,6-trimethyl-phenyl)-amine to form the corresponding bis-amide. sigmaaldrich.com

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. researchgate.net The ease of decarboxylation depends on the structure of the molecule. For some dicarboxylic acids, heating can lead to the loss of one or both carboxyl groups. The pyrolysis of aromatic carboxylic acids has been studied to understand their decarboxylation mechanisms, which can involve ionic or radical pathways. osti.gov

This compound can be dehydrated to form phenylmaleic anhydride. sigmaaldrich.cnprepchem.comsigmaaldrich.com This anhydride is a key intermediate that can undergo various reactions. For instance, the reaction of maleic anhydride with amines and other reagents can lead to the formation of various heterocyclic compounds. researchgate.net The decarboxylation of phenylmaleic anhydride or the parent acid could potentially lead to derivatives of cinnamic acid or styrene (B11656), depending on the reaction conditions and the specific pathway followed.

Compound Information Table

| Compound Name | IUPAC Name | Other Names |

| This compound | This compound | Phenylmaleic acid nih.gov |

| Maleic acid | (2Z)-But-2-enedioic acid | cis-Butenedioic acid chemkits.eu |

| Fumaric acid | (2E)-But-2-enedioic acid | trans-Butenedioic acid chemkits.eu |

| Succinic acid | Butanedioic acid | |

| Malic acid | 2-Hydroxybutanedioic acid | |

| Phenylmaleic anhydride | 3-Phenylfuran-2,5-dione | |

| 2-Hydroxybut-2-enedioic acid | 2-Hydroxybut-2-enedioic acid | Hydroxyfumaric acid nih.gov |

| 2-Phenylbut-2-enedioic acid | 2-Phenylbut-2-enedioic acid | nih.gov |

Interactive Data Table: Reactions and Products

| Reactant | Reagent/Condition | Reaction Type | Product |

| Maleic acid | H₂, Pd/C | Hydrogenation | Succinic acid chemkits.eu |

| Maleic acid | H₂O | Hydration | Malic acid chemkits.eu |

| Maleic acid | Dehydration | Dehydration | Maleic anhydride chemkits.eu |

| Maleic acid | Br₂, light | Isomerization | Fumaric acid chemkits.eu |

| This compound | Dehydration | Dehydration | Phenylmaleic anhydride sigmaaldrich.cn |

| Phenylacetic acid | Amine, catalyst | Amidation | Phenylacetamide derivative researchgate.net |

| Fatty acid methyl esters | 3-Phenylamino-1,2-propanediol, NaOMe | Transesterification | Mono- and diacyl derivatives doaj.org |

| Benzoic acid derivatives | Tetralin, heat | Decarboxylation | Aryl-aryl coupled products osti.gov |

Reactivity of the Phenyl Moiety

The reactivity of the phenyl group in this compound towards aromatic substitution is governed by the electronic effects of the substituent attached to it, which in this case is a butenedioic acid group (-C(COOH)=CH(COOH)). This group's influence dictates the feasibility and regioselectivity of electrophilic and nucleophilic attacks on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituent already present on the ring determines its reactivity and the position of the incoming electrophile. In this compound, the substituent is a vinyl group bearing two carboxylic acid functions.

Given the presence of the deactivating carboxylic acid groups conjugated with the phenyl ring through the double bond, the phenyl moiety in this compound is expected to be significantly deactivated towards electrophilic aromatic substitution. Reactions like nitration or halogenation would likely require harsh conditions, and the substitution would be predicted to occur primarily at the meta position relative to the point of attachment of the butenedioic acid group. youtube.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The phenyl ring of this compound does not possess a suitable leaving group in its native structure. Furthermore, while the butenedioic acid substituent is electron-withdrawing, standard SNAr reactions are not anticipated on the unsubstituted phenyl ring. The reaction would only become plausible if the phenyl ring were first substituted with a good leaving group (e.g., a halogen) and potentially other strong electron-withdrawing groups like nitro groups. wikipedia.orglibretexts.org

The regioselectivity of substitution on the phenyl ring is dictated by the electronic nature of the attached group. As discussed, substituents are classified as either ortho, para-directors or meta-directors. leah4sci.com

Activating groups , which donate electron density to the ring, are typically ortho, para-directors. libretexts.orgleah4sci.com

Deactivating groups , which withdraw electron density, are generally meta-directors. youtube.comleah4sci.com Halogens are an exception, being deactivators but ortho, para-directors. libretexts.org

The vinyl-dicarboxylic acid substituent on the phenyl ring of this compound acts as an electron-withdrawing, deactivating group. This is due to the resonance effect of the carbonyls, which pulls electron density out of the ring. libretexts.org Consequently, in electrophilic substitution reactions, functionalization is expected to be directed to the meta positions. Achieving selective ortho or para functionalization would be challenging and would likely require specialized catalytic methods that override the inherent directing effect of the substituent, though specific studies on this molecule are not prominent.

Isomerization Studies: Z/E Interconversion Pathways and Control

This compound is the Z-isomer (cis) of phenylbutenedioic acid. Like its parent compound, maleic acid, it can undergo isomerization to its more stable E-isomer (trans), which would be named (2E)-2-phenylbut-2-enedioic acid or phenylfumaric acid. The carbon-carbon double bond prevents free rotation, but interconversion can be achieved through several methods. iao.ru This process is a classic example of photochemical and catalytic isomerization. iao.runih.gov

The primary pathways for this Z/E isomerization include:

Acid Catalysis : Heating in the presence of a strong acid, such as mineral acids or even some organic acids, can catalyze the isomerization. nih.govgoogle.com The mechanism involves the reversible addition of a proton (H+) to the double bond, which forms a carbocation intermediate. This intermediate allows for rotation around the now-single C-C bond before the proton is eliminated to form the more thermodynamically stable trans isomer. youtube.com

Photochemical Isomerization : Exposure to ultraviolet (UV) light can induce isomerization. wikipedia.org The Z-isomer absorbs a photon, promoting it to an excited state where rotation around the carbon-carbon bond becomes possible. Relaxation back to the ground state can then yield either the Z or the E isomer. iao.ru Over time, a photostationary state is reached, which is a specific equilibrium mixture of the two isomers dependent on the wavelength of light used. researchgate.net This process can sometimes be enhanced by the presence of a photosensitizer, such as a small amount of bromine. nih.gov

Catalysis by Specific Reagents : Certain reagents are known to catalyze the isomerization of maleic acid derivatives. Thiourea and its derivatives, for example, have been patented as effective catalysts for the conversion of maleic acid to fumaric acid in heated aqueous solutions. google.com

The table below summarizes the general methods applicable for the Z/E isomerization of α,β-unsaturated dicarboxylic acids like this compound.

| Method | Typical Conditions/Catalyst | General Principle |

|---|---|---|

| Acid Catalysis | Heating in aqueous solution with mineral acids (e.g., HCl) | Protonation of the double bond allows for rotation via a carbocation intermediate. |

| Photochemical Isomerization | UV irradiation (e.g., from a mercury lamp) | Excitation to a higher energy state permits rotation around the C=C bond. |

| Catalysis with Bromine | UV light in the presence of a trace amount of bromine | A bromine radical adds reversibly to the double bond, enabling rotation in the resulting radical intermediate. |

| Thiourea Catalysis | Heating in aqueous solution with thiourea | Catalyzes the rearrangement, often used industrially for converting maleic acid to fumaric acid. |

Derivatives and Analogs of 2z 2 Phenylbut 2 Enedioic Acid: Synthesis and Advanced Characterization

Synthesis and Reactivity of Ester Derivatives

The esterification of (2Z)-2-phenylbut-2-enedioic acid can be achieved through standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. patsnap.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water is typically required. patsnap.com

For example, the reaction of this compound with an excess of an alcohol (R'OH) under acidic conditions would yield the corresponding dialkyl phenylfumarate. The mechanism involves the protonation of one of the carboxylic acid's carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. youtube.com

The reactivity of these ester derivatives is characterized by the electrophilic nature of the double bond, which is influenced by the phenyl group and the two ester functionalities. These esters can undergo nucleophilic addition reactions. For instance, the reaction of dialkyl phenylmaleate (the cis-isomer ester) with nucleophiles like pyrrolidine (B122466) leads to Michael addition products. youtube.com It is expected that the esters of the (2Z)-isomer would exhibit similar reactivity.

Supported iron oxide nanoparticles have been demonstrated as an efficient and recoverable catalyst for the esterification of various carboxylic acids under solvent-free conditions. nih.gov This method could potentially be applied to the synthesis of this compound esters, offering a more environmentally friendly approach. nih.gov

Preparation and Research Applications of Amide Derivatives

The synthesis of amide derivatives of this compound can be approached through several established amidation protocols. A common method involves the direct reaction of the carboxylic acid with an amine, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. mdpi.com This method has been successfully used for the synthesis of a variety of phenol (B47542) amides from hydroxycinnamic acids. mdpi.com

Alternatively, amides can be prepared by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. Another route is the heating of an ammonium (B1175870) salt of the carboxylic acid to induce dehydration. libretexts.org The reaction of an acid anhydride (B1165640) with an amine also yields an amide, initially forming a maleamic acid in the case of maleic anhydride derivatives, which can then be cyclized to an imide. youtube.comkinampark.com

The research applications of amide derivatives of dicarboxylic acids are diverse. For instance, maleic acid amide derivatives have been investigated as pH-sensitive linkers for the conjugation of therapeutic peptides in drug delivery systems. wikipedia.orgnih.gov Amide polymers based on N-phenyl-p-phenylenediamine with α-olefins-co-maleic anhydride have been explored as multifunctional additives for lubricants. organic-chemistry.org Furthermore, various amide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. beilstein-journals.orgchemkits.eu

Formation and Study of Anhydride and Imide Derivatives

The formation of a cyclic anhydride from this compound is sterically hindered due to the trans-configuration of the carboxylic acid groups. The corresponding cis-isomer, phenylmaleic acid, readily forms phenylmaleic anhydride upon heating or by using dehydrating agents like acetic anhydride. nih.gov Phenylmaleic anhydride can be synthesized by reacting maleic anhydride with aniline (B41778) in the presence of concentrated HCl and cuprous oxide, albeit in low yield. youtube.com A more effective method involves the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide. nih.gov

Phenylmaleic anhydride is a versatile intermediate. Its reaction with primary amines yields N-substituted phenylmaleimides. researchgate.net The synthesis of N-phenylmaleimide, for example, proceeds through the formation of maleanilic acid (N-phenylmaleamic acid) by reacting maleic anhydride with aniline, followed by cyclization using acetic anhydride and sodium acetate (B1210297). mdpi.comresearchgate.net

N-phenylmaleimides are notable for their reactivity in various chemical transformations. They are active dienophiles in Diels-Alder reactions, a property utilized in the synthesis of complex cyclic compounds. mdpi.comresearchgate.netgoogle.com For instance, N-(4-chlorophenyl)maleimide reacts with 2,5-dimethylfuran (B142691) in a Diels-Alder cycloaddition. mdpi.com Furthermore, N-phenylmaleimide and its derivatives can undergo polymerization to produce thermally stable polymers. researchgate.netchadsprep.comyoutube.com These polymers have applications in modifying the properties of other polymers, such as improving the heat resistance of PVC. researchgate.net

Structural Modifications and Homologation Research

Structural modifications of derivatives of this compound can be performed to alter their chemical and physical properties. For example, in the case of N-phenylmaleimide, which is derived from the cis-isomer, ring-substituted N-phenylmaleimides can be prepared from the corresponding substituted anilines. researchgate.net These substitutions can influence the electronic properties of the molecule and its reactivity.

The modification of polymers derived from these compounds is also an area of interest. For instance, polymers synthesized from phenylmaleic anhydride can be modified by alkali treatment, which hydrolyzes the anhydride rings to form carboxylate salts, thereby increasing the hydrophilicity and potential for metal ion adsorption. Post-polymerization modification of styrene-maleic anhydride copolymer brushes with amines is a modular approach to create functional surfaces.

Homologation, the process of extending a carbon chain by a methylene (B1212753) unit, is a fundamental transformation in organic synthesis. While specific research on the homologation of this compound is not widely reported, general methods for the homologation of related compounds like phenylacetic acid could be conceptually applied.

Investigation of Organometallic and Coordination Complexes

The carboxylic acid groups of this compound and its derivatives are capable of coordinating with metal ions to form organometallic and coordination complexes. Dicarboxylic acids are versatile ligands that can form one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs). patsnap.com These structures are of interest for their potential applications in catalysis, gas storage, and sensing. patsnap.com

For example, dicarboxylic acid linkers have been used to construct coordination polymers with various metal ions like Co(II), Mn(II), Zn(II), and Cu(II). The geometry of the dicarboxylic acid and the coordination preference of the metal ion dictate the final structure of the coordination polymer.

Maleic anhydride and its derivatives can also form complexes with metal ions through the oxygen atoms of the carbonyl groups. These complexes have potential applications as catalysts in oxidation and polymerization reactions, and in materials science for improving the properties of polymers. While specific studies on the organometallic complexes of this compound are limited, the known coordination chemistry of similar dicarboxylic acids suggests a rich area for future investigation. For instance, a Ni(II) complex of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid has been synthesized and shown to have antifungal activity.

Mechanistic Investigations of Reactions Involving 2z 2 Phenylbut 2 Enedioic Acid

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The study of reaction mechanisms for a compound like (2Z)-2-phenylbut-2-enedioic acid would heavily rely on kinetic and spectroscopic methods to identify intermediates and determine reaction rates.

Kinetic Probes: Kinetic studies are fundamental to understanding reaction mechanisms. For the isomerization of this compound to its more stable (2E) isomer (2-phenylfumaric acid), the reaction rate can be monitored over time. This is often achieved by taking aliquots from the reaction mixture at specific intervals and analyzing the concentration of both the reactant and the product, typically using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The data obtained allows for the determination of the reaction order and the rate constant. For instance, a study on the isomerization of maleic acid to fumaric acid without a catalyst showed that the reaction reached equilibrium in about one hour and followed a monomolecular mechanism. researchgate.net The influence of temperature on the reaction rate can be used to determine the activation energy (Ea) of the reaction by applying the Arrhenius equation.

Spectroscopic Probes: Spectroscopic techniques are invaluable for detecting and characterizing transient species, such as reaction intermediates.

UV-Vis Spectroscopy: Changes in the electronic structure during a reaction can be monitored. The phenyl group and the conjugated dicarboxylic acid system in this compound would have a characteristic UV-Vis spectrum. The formation of intermediates or the final product would lead to shifts in the absorption maxima.

Infrared (IR) Spectroscopy: This technique is useful for identifying functional groups. The C=C double bond and the carboxylic acid groups would have distinct IR absorption bands. The formation of an intermediate, for example, through the addition to the double bond, would be detectable by the appearance of new peaks or the disappearance of existing ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. Changes in the chemical environment of the protons and carbons during a reaction can provide detailed information about the structure of intermediates and products.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in a reaction mixture. youtube.com While this compound itself is neutral, its reactions could involve charged intermediates, especially in the presence of catalysts or acidic/basic media.

Transition State Analysis and Energy Profile Mapping

Computational chemistry plays a crucial role in mapping the energy landscape of a reaction.

Transition State Theory: This theory postulates that reactants are in equilibrium with a high-energy species called the transition state, which then proceeds to form the products. The rate of the reaction is determined by the concentration of the transition state and the frequency with which it converts to the product.

Energy Profile Mapping: Using computational methods like Density Functional Theory (DFT) and ab initio calculations, the potential energy surface (PES) of a reaction can be mapped. researchgate.netscienceopen.com This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The result is an energy profile diagram that visually represents the energy changes throughout the reaction. For the isomerization of this compound, the energy profile would show the energy barrier that needs to be overcome for the cis-to-trans conversion. A theoretical study on the isomerization of maleic acid to fumaric acid using DFT methods has been performed to construct the potential energy surfaces of the singlet and triplet states of the molecule. researchgate.netscienceopen.com

Below is a hypothetical table representing the kind of data that would be generated from such a computational study.

| Species | Calculated Energy (kJ/mol) |

| This compound | 0 (Reference) |

| Transition State for Isomerization | Value to be calculated |

| (2E)-2-phenylbut-2-enedioic acid | Value to be calculated |

Note: Actual values would require specific computational studies.

Role of Catalysis in Directing Reaction Pathways and Stereoselectivity

Catalysts can significantly influence the rate and outcome of a reaction by providing an alternative reaction pathway with a lower activation energy.

Catalytic Isomerization: The isomerization of maleic acid to fumaric acid is often catalyzed by acids or compounds like thiourea. researchgate.net A similar approach could be applied to this compound. The catalyst can protonate one of the carboxyl groups, facilitating rotation around the C=C bond. The catalytic cycle would involve the association of the catalyst with the substrate, the isomerization step, and the dissociation of the catalyst from the product.

Stereoselectivity: Catalysts, particularly chiral catalysts, can be used to control the stereochemical outcome of a reaction. For instance, in an addition reaction to the double bond of this compound, a chiral catalyst could favor the formation of one enantiomer over the other. This is achieved by the formation of a diastereomeric transition state with the chiral catalyst, which has a lower energy for the formation of one of the enantiomeric products.

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity: In reactions where there are two or more possible sites for a chemical attack, regioselectivity refers to the preference for one site over the others. For an unsymmetrical molecule like this compound, addition reactions to the double bond could potentially lead to two different regioisomers if the adding reagent is also unsymmetrical. The phenyl group's electronic and steric effects would play a significant role in directing the incoming group to a specific carbon of the double bond.

Stereochemical Control: Stereochemical control is crucial in synthesis, aiming to produce a specific stereoisomer.

Addition Reactions: The addition of reagents to the double bond of this compound can proceed via syn or anti addition, leading to different diastereomers. For example, catalytic hydrogenation typically proceeds via syn addition, where both hydrogen atoms add to the same face of the double bond. In contrast, halogenation often occurs via anti addition. The stereochemistry of the starting alkene (in this case, the Z-isomer) will determine the stereochemistry of the product. chemistrysteps.com

Substrate and Auxiliary Control: The existing stereochemistry in a molecule can influence the outcome of a new stereocenter's formation. youtube.com While this compound itself is achiral, if it were to react with a chiral reagent, the phenyl group and the carboxylic acid groups would influence the approach of the reagent, leading to diastereoselectivity.

The following table illustrates the expected stereochemical outcomes for different types of addition reactions to a generic Z-alkene.

| Reaction Type | Stereochemistry of Addition | Product Stereochemistry |

| Catalytic Hydrogenation | syn | A pair of enantiomers (erythro) |

| Halogenation (e.g., Br₂) | anti | A pair of enantiomers (threo) |

| Epoxidation followed by hydrolysis | anti | A pair of enantiomers (threo) |

Computational and Theoretical Studies on 2z 2 Phenylbut 2 Enedioic Acid

Quantum Chemical Calculations of Molecular Structure and Conformational Landscape

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational possibilities of (2Z)-2-phenylbut-2-enedioic acid. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms, known as the optimized molecular geometry.

Detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, are standard outputs of these calculations. researchgate.net While extensive experimental crystallographic data for this specific molecule is not widely published, theoretical calculations provide highly reliable predictions. For example, a DFT study on a related compound, 1-benzofuran-2-carboxylic acid, using the B3LYP/6-31G(d,p) level of theory showed excellent agreement between calculated and experimental geometric parameters. researchgate.net A similar approach for this compound would yield the data presented in the hypothetical table below.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table is illustrative, based on typical results from DFT calculations on similar organic acids.)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=C (double bond) | ~1.35 Å | |

| C-C (phenyl-vinyl) | ~1.48 Å | |

| C-C (vinyl-carboxyl) | ~1.50 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angles | ||

| Phenyl-C=C | ~121° | |

| C=C-COOH | ~125° | |

| Dihedral Angle | ||

| Phenyl Ring vs. C=C Plane | ~20-40° |

Proteins, as another example, are understood to exist in ensembles of structural states, and computational methods can map their conformational landscapes to identify accessible conformations that can be targeted for drug design. nih.gov

Prediction of Reactivity, Energetics, and Reaction Pathways

Theoretical calculations are crucial for predicting the chemical reactivity and exploring potential reaction mechanisms of this compound. pitt.edu Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are powerful indicators of a molecule's reactivity. researchgate.net A small HOMO-LUMO gap generally suggests high reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be distributed across the phenyl ring and the C=C double bond, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid groups.

Computational methods can be used to model entire reaction pathways, identifying transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.netchemrxiv.orgchemrxiv.org This allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which determines the reaction rate. For example, the cis-isomer, maleic acid, can be isomerized to the trans-isomer, fumaric acid, a reaction often catalyzed by acid. chemkits.eu A computational study could model this isomerization for the phenyl-substituted analogue, calculating the energy barrier for rotation around the central C-C bond under various catalytic conditions. chemkits.eu Other potential reactions, such as Diels-Alder reactions where the molecule acts as a dienophile, or cyclization reactions, can also be investigated. chemkits.euresearchgate.net A computational study on the cyclization of phthalanilic acid, for instance, successfully mapped the two-step addition-elimination mechanism, including the structures of intermediates and transition states, providing a reasonable activation barrier compared to experimental data. researchgate.net

Table 2: Predicted Reactivity Descriptors and Energetics from DFT Calculations (Note: This table is illustrative, based on typical results from DFT calculations on similar organic molecules.) researchgate.net

| Parameter | Description | Predicted Value |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity | ~ 4.7 eV |

| Ionization Potential (I) | Energy required to remove an electron (~ -E(HOMO)) | ~ 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -E(LUMO)) | ~ 1.8 eV |

| Activation Energy (Isomerization) | Energy barrier for cis-trans isomerization | 20-30 kcal/mol (uncatalyzed) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to generate a trajectory of how the structure evolves.

For this compound, MD simulations can reveal the flexibility of the molecule in solution. nih.gov They can show how the phenyl ring rotates and how the carboxylic acid groups move relative to the rest of the molecule. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov The simulations can quantify the population of different conformers at a given temperature, providing a more realistic view than a static potential energy surface. nih.gov For example, MD simulations could explore the stability of intramolecular hydrogen bonds in a polar solvent like water, where solvent molecules compete for hydrogen bonding sites. These simulations are also critical in guiding the engineering of enzymes by identifying regions of conformational flexibility that influence catalytic selectivity. nih.gov

Theoretical Prediction of Spectroscopic Features in Relation to Molecular Structure and Dynamics

Computational chemistry offers methods to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govbohrium.com

NMR Spectroscopy: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of quantum chemistry. bohrium.com By averaging calculated shielding constants over a Boltzmann-weighted ensemble of low-energy conformers, one can obtain a predicted NMR spectrum that can be compared directly with experimental results. github.io This process can help assign peaks in a complex spectrum and distinguish between different isomers or conformers. Machine learning approaches are also emerging as powerful tools for predicting NMR spectra with high accuracy. arxiv.org

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculated frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. Comparing the calculated spectrum to the experimental one helps in assigning vibrational modes to specific molecular motions, such as C=O stretches, O-H bends, or phenyl ring vibrations. researchgate.netresearchgate.net

Electronic (UV-Vis) Spectroscopy: Electronic excitations, which are observed in UV-Visible spectroscopy, can be predicted using methods like Time-Dependent DFT (TD-DFT). nih.gov These calculations yield the excitation energies (corresponding to the absorption wavelength, λ_max) and the oscillator strengths (corresponding to the absorption intensity). For this compound, TD-DFT could predict the π→π* transitions associated with the conjugated system of the phenyl ring and the double bond.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is hypothetical and serves to illustrate the application. Experimental values are needed for a real comparison.)

| Spectroscopic Technique | Feature | Predicted Value (Computational) | Experimental Value |

| ¹H NMR | Olefinic Proton (C-H) | ~6.5 - 7.0 ppm | (To be determined) |

| Phenyl Protons | ~7.2 - 7.6 ppm | (To be determined) | |

| Carboxylic Protons | ~12.0 - 13.0 ppm | (To be determined) | |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | (To be determined) |

| C=C Stretch | ~1640 cm⁻¹ | (To be determined) | |

| O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) | (To be determined) | |

| UV-Vis Spectroscopy | λ_max (π→π* transition) | ~250 - 270 nm | (To be determined) |

In Silico Design of Novel Derivatives and Reaction Systems

The computational models and mechanistic understanding developed for this compound can be leveraged for the in silico design of new molecules with tailored properties. By systematically modifying the parent structure on a computer, researchers can predict the effects of these changes before undertaking costly and time-consuming laboratory synthesis. chemrxiv.org

For example, one could design derivatives with enhanced reactivity for use in polymerization or as cross-linking agents. This might involve adding electron-withdrawing or electron-donating groups to the phenyl ring to tune the HOMO-LUMO gap and influence the molecule's electrophilic or nucleophilic character. Computational screening could rapidly evaluate a library of potential derivatives to identify the most promising candidates. weizmann.ac.il

Furthermore, computational studies can aid in the design of catalytic systems for specific transformations. If a particular reaction involving this compound is desired, such as a selective reduction or oxidation, quantum chemical calculations can be used to model the reaction with different catalysts. This can help identify catalysts that lower the activation energy of the desired pathway while disfavoring side reactions, ultimately leading to higher yields and selectivity. pitt.edu

Applications of 2z 2 Phenylbut 2 Enedioic Acid in Advanced Materials and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The intrinsic reactivity of (2Z)-2-phenylbut-2-enedioic acid makes it a valuable precursor for the synthesis of more elaborate chemical structures. Its functional groups can be selectively targeted to build molecular complexity in a stepwise manner. The dicarboxylic acid moiety allows for the formation of esters, amides, and acid chlorides, while the carbon-carbon double bond is susceptible to addition reactions.

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. finechemical.net The related Michael addition reactions, where a nucleophile adds across the double bond, are fundamental for creating complex carbon-carbon and carbon-heteroatom bonds. Adducts formed from similar structures, like maleimides, are recognized as crucial building blocks for developing new drugs and other bioactive molecules. nih.gov The ability to readily form a cyclic anhydride (B1165640), phenylmaleic anhydride, further enhances its utility, providing a stable intermediate that can be used in a wide range of subsequent reactions, including Friedel-Crafts acylations. ncert.nic.in

The versatility of this compound as a building block is rooted in the distinct reactivity of its constituent parts, as detailed in the table below.

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acids | Esterification, Amidation, Acid Chloride Formation, Dehydration | Esters, Amides, Acyl Halides, Anhydrides |

| Alkene Double Bond | Hydrogenation, Halogenation, Michael Addition, Diels-Alder | Saturated dicarboxylic acids, Halogenated alkanes, 1,5-dicarbonyl compounds, Cyclic adducts |

| Phenyl Group | Electrophilic Aromatic Substitution | Substituted aromatic rings |

Role in Polymer Chemistry as Monomers or Cross-linking Agents

In the realm of polymer science, this compound and its anhydride derivative, phenylmaleic anhydride, are significant contributors. Phenylmaleic anhydride is recognized as a valuable monomer for creating advanced polymers, including hyper-crosslinked polymers. These polymers find use in a multitude of applications, from adhesives and coatings to fabric treatments and as robust polymer matrices. finechemical.net

One of the key applications is in the production of heat-resistant copolymers. For instance, copolymers incorporating N-phenylmaleimide (a direct derivative of the subject acid) and maleic anhydride with styrene (B11656) have been synthesized. jlu.edu.cnresearchgate.net These terpolymers exhibit excellent thermal stability, with glass transition temperatures exceeding 200°C, making them suitable as heat-resistant modifiers for other plastics like Acrylonitrile Butadiene Styrene (ABS). jlu.edu.cnyangchentech.com The addition of N-phenylmaleimide-based monomers can significantly increase the heat distortion temperature of ABS resins. yangchentech.com

Furthermore, phenylmaleic anhydride can act as an impact modifier and plasticizer, imparting improved flexibility and toughness to various polymeric materials. finechemical.net Its resistance to hydrolysis and weathering also makes it an ideal component for materials intended for outdoor use. finechemical.net

Table of Polymer Properties and Applications

| Polymer Type | Monomers | Key Properties | Applications |

|---|---|---|---|

| Heat-Resistant Terpolymer | Styrene, N-Phenylmaleimide, Maleic Anhydride | High glass transition temperature (202-215°C), High thermal decomposition temperature (>363°C) | Heat-resistant agent for ABS, PA6, and other engineering plastics jlu.edu.cnresearchgate.netyangchentech.com |

| Hyper-crosslinked Polymers | Phenylmaleic Anhydride, Aromatic compounds | High surface area, Porous structure | Sorbents, Catalytic supports |

| General Copolymers | Phenylmaleic Anhydride | Improved flexibility, toughness, weather resistance | Adhesives, Sealants, Coatings, Plasticizers finechemical.net |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The dicarboxylic acid functionality of this compound is perfectly suited for this purpose, primarily through the formation of robust hydrogen bonds.

Analogous to other dicarboxylic acids, it can self-assemble into well-defined architectures. For example, related maleamic acids (formed from maleic anhydride) are known to form one-dimensional chains in their crystal structures through strong N-H···O hydrogen bonds. researchgate.net The two carboxylic acid groups in this compound can act as both hydrogen bond donors and acceptors, enabling the formation of predictable patterns like tapes or sheets.

A significant application within this field is the use of dicarboxylic acids as "linkers" or "struts" in the construction of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.comresearchgate.net MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. The geometry and length of the dicarboxylic acid ligand dictate the topology and pore size of the resulting framework. The rigidity of the phenyl and alkene groups combined with the flexible coordination angles of the carboxylate groups makes this compound a promising candidate for designing novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound and its anhydride are valuable starting materials for synthesizing a variety of heterocyclic systems.

A common route involves the conversion of the acid to its anhydride, which can then react with amines to form maleimides. For example, N-phenylmaleimide, a key precursor for many complex molecules, can be synthesized in two steps from maleic anhydride and aniline (B41778). researchgate.net This maleimide (B117702) product can then undergo further reactions, such as Diels-Alder cycloadditions, to generate complex polycyclic heterocycles. researchgate.net

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles (containing nitrogen, oxygen, or sulfur), leading to the formation of five- and six-membered rings. This strategy has been used with related compounds to synthesize substituted pyrrolidines and piperidines. ntu.edu.sg Furthermore, reaction with hydrazine (B178648) derivatives can be used to construct pyridazinone rings, an important scaffold in medicinal chemistry. nih.gov

Examples of Heterocyclic Synthesis Pathways

| Starting Material | Reagent(s) | Key Intermediate | Resulting Heterocycle |

|---|---|---|---|

| Phenylmaleic Anhydride | Aniline, then Dehydration | N-Phenylmaleamic acid | N-Phenylmaleimide |

| N-Phenylmaleimide | Diene (e.g., 2,5-dimethylfuran) | Diels-Alder adduct | Epoxy-isoindole derivative researchgate.net |

| This compound | Hydrazine Hydrate | - | Phenyl-pyridazinone derivative nih.gov |

Design and Evaluation as Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The ability of the two carboxylic acid groups to chelate metal ions makes this compound an effective precursor for designing ligands used in catalysis. The carboxylate groups can bind to a single metal center, forming a stable chelate ring, or bridge between multiple metal centers. This coordination is fundamental to creating both discrete molecular catalysts and extended solid-state materials.

In homogeneous catalysis, ligands are crucial for controlling the reactivity and selectivity of a metal catalyst. nih.gov Dicarboxylic acids like maleic acid and its derivatives are known to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). cmu.edunih.gov These metal complexes can themselves possess catalytic properties or serve as precursors for more complex catalytic systems. The phenyl substituent on this compound can be used to fine-tune the steric and electronic properties of the resulting metal complex, influencing its catalytic performance. researchgate.net

In heterogeneous catalysis, the compound can be used as a linker to build catalytically active MOFs. researchgate.net These frameworks can feature open metal sites that act as Lewis acids or can be used as hosts for catalytically active guest molecules. Additionally, the acid can be grafted onto existing supports, such as other MOFs or silica, to introduce new functional sites. For example, chiral carboxylic acids have been attached to MOFs to create chiral stationary phases for enantioselective separations, a process closely related to heterogeneous catalysis. nih.gov

Future Directions and Emerging Research Avenues for 2z 2 Phenylbut 2 Enedioic Acid

Development of Novel and Efficient Synthetic Methodologies

The pursuit of novel and highly efficient methods for the synthesis of (2Z)-2-phenylbut-2-enedioic acid and its derivatives is a primary objective for future research. While traditional methods exist, the focus is shifting towards greener, more atom-economical, and scalable processes. Future explorations are likely to concentrate on:

Catalytic Innovations: The development of novel catalysts is paramount. This includes the design of highly selective and reusable heterogeneous catalysts to replace traditional homogeneous ones, thereby simplifying product purification and reducing waste. Computational studies can aid in the rational design of these catalysts, predicting their activity and selectivity for the synthesis of phenyl-substituted maleic acid derivatives. longdom.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes in terms of safety, efficiency, and scalability. Future research will likely explore the translation of existing batch syntheses of this compound to continuous flow systems, potentially leading to higher yields and purity.

Bio-based Precursors: Leveraging renewable resources is a cornerstone of sustainable chemistry. A key research direction will be the development of synthetic pathways that utilize bio-based feedstocks to produce this compound. This aligns with the broader trend of moving away from petrochemical-based manufacturing. longdom.org

Exploration of Unprecedented Chemical Reactions and Transformations

Beyond established reactions, the unique structural features of this compound—namely the phenyl group, the carbon-carbon double bond, and the two carboxylic acid moieties—present a rich landscape for discovering new chemical transformations.

Asymmetric Catalysis: The development of enantioselective reactions is a major goal in modern organic synthesis. Future work could focus on asymmetric transformations of the double bond in this compound to generate chiral molecules with potential applications in pharmaceuticals and materials science.

Photochemical and Electrochemical Reactions: Light and electricity offer green and powerful tools for chemical synthesis. Investigating the photochemical and electrochemical behavior of this compound could unveil novel reaction pathways. nih.govnjit.edu For instance, photochemical isomerization or cycloaddition reactions could lead to the synthesis of unique molecular architectures. nih.govnjit.edu

Polymerization: The di-acid functionality of this compound makes it an attractive monomer for the synthesis of novel polyesters and polyamides. Future research will likely explore the polymerization of this compound with various co-monomers to create polymers with tailored properties, such as high thermal stability, specific optical properties, or biodegradability.

Integration into Sustainable and Circular Economy Chemical Processes

The principles of green chemistry and the circular economy are increasingly guiding chemical research and development. This compound and its derivatives can play a role in this transition.

Designing for Degradability: A significant area of future research will be the design of polymers derived from this compound that are biodegradable or can be chemically recycled. This addresses the end-of-life issue of plastic materials and contributes to a more circular economy.

Renewable Feedstocks: As mentioned, shifting the production of this compound to bio-based feedstocks is a critical step towards sustainability. Research into the conversion of biomass-derived platform molecules into this acid will be a key enabler. longdom.org

Waste Valorization: Future studies could investigate the use of this compound as a platform molecule for the valorization of waste streams. For example, it could be used to modify or functionalize waste polymers to create new, higher-value materials.

Advanced Computational Design and Machine Learning Approaches for Discovery

Computational chemistry and machine learning are poised to revolutionize the discovery and development of new molecules and materials. For this compound, these tools can accelerate research in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. mdpi.comresearchgate.netnih.govnih.gov This can help to prioritize synthetic efforts and focus on compounds with the most promising characteristics for a given application.

Reaction Optimization: Computational fluid dynamics and kinetic modeling can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and reduced energy consumption.

Materials by Design: Advanced computational methods can be employed to design polymers and other materials based on this compound with specific, desired properties from the outset. nih.gov This "in silico" design process can significantly reduce the number of experiments required. nih.gov

Interdisciplinary Research Initiatives and Collaborations

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Materials Science and Engineering: Collaborations between chemists and materials scientists will be crucial for developing novel polymers, composites, and functional materials derived from this acid. These materials could find applications in areas such as electronics, coatings, and advanced manufacturing.

Biomedical and Pharmaceutical Sciences: The biocompatibility and potential for functionalization of polymers derived from related maleic acid compounds suggest that interdisciplinary research with biomedical engineers and pharmacologists could lead to new drug delivery systems, tissue engineering scaffolds, and other medical devices. njit.edu

Environmental Science and Engineering: Partnerships with environmental scientists will be essential for assessing the environmental impact and biodegradability of new materials derived from this compound, ensuring that sustainable solutions are developed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.